molecular formula C8H15N3 B14455839 N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine CAS No. 72092-53-6

N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine

Cat. No.: B14455839
CAS No.: 72092-53-6
M. Wt: 153.22 g/mol
InChI Key: HEOUIDNSSMEXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine can be achieved through several methods. Another method includes the cyclization of amido-nitriles under mild conditions using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of imidazole derivatives often involves high-temperature reactions with alcohols, aldehydes, or carboxylic acids in the presence of dehydrogenating catalysts such as platinum on alumina . These methods ensure the efficient and scalable production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted imidazoles .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and facilitating various biochemical processes . Additionally, the compound can bind to DNA grooves, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

72092-53-6

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methylimidazol-1-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-8-9-4-5-11(8)7-6-10(2)3/h4-5H,6-7H2,1-3H3

InChI Key

HEOUIDNSSMEXJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.